Ethyl 4-[allyl(methylsulfonyl)amino]benzoate
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Overview
Description
Ethyl 4-[allyl(methylsulfonyl)amino]benzoate is an organic compound with the molecular formula C13H17NO4S. It is known for its unique structure, which includes an ethyl ester group, an allyl group, and a methylsulfonyl group attached to an amino-substituted benzoate ring. This compound is used in various chemical and pharmaceutical applications due to its versatile reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[allyl(methylsulfonyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzoic acid, which is esterified to form ethyl 4-aminobenzoate.
Allylation: The amino group of ethyl 4-aminobenzoate is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Methylsulfonylation: The allylated product is subsequently reacted with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[allyl(methylsulfonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 4-[allyl(methylsulfonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[allyl(methylsulfonyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to modulation of their activity. For example, the methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Lacks the allyl and methylsulfonyl groups, making it less reactive.
Ethyl 4-[methylsulfonyl]amino]benzoate: Similar but without the allyl group, affecting its reactivity and applications.
Ethyl 4-[allyl]amino]benzoate: Lacks the methylsulfonyl group, which reduces its electrophilic properties.
Uniqueness
Ethyl 4-[allyl(methylsulfonyl)amino]benzoate is unique due to the presence of both allyl and methylsulfonyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various chemical and pharmaceutical applications.
Properties
IUPAC Name |
ethyl 4-[methylsulfonyl(prop-2-enyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-4-10-14(19(3,16)17)12-8-6-11(7-9-12)13(15)18-5-2/h4,6-9H,1,5,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIAAJVZKIUJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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